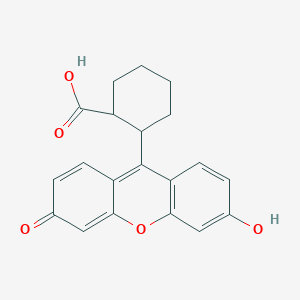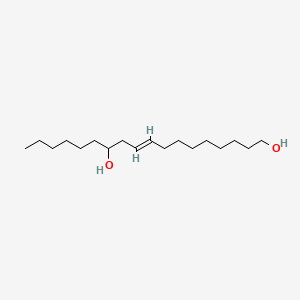
3-bromo-N'-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide is a complex organic compound characterized by its unique structure, which includes a bromine atom, tert-butyl groups, and a benzohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromoaniline, 3,5-ditert-butyl-4-hydroxybenzaldehyde, and hydrazine hydrate.
Condensation Reaction: The first step involves the condensation of 3,5-ditert-butyl-4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Bromination: The hydrazone is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Cyclization: The final step involves cyclization of the brominated hydrazone to form the target compound, 3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Corresponding oxides and quinones.
Reduction Products: Reduced hydrazides.
Substitution Products: Various substituted derivatives depending on the reagent used.
科学研究应用
3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling.
相似化合物的比较
Similar Compounds
- 3-bromo-N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- 4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide
- 3,5-ditert-butyl-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-hydroxybenzohydrazide
Uniqueness
3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and tert-butyl groups enhances its reactivity and stability, making it a valuable compound for various applications.
属性
分子式 |
C21H25BrN2O2 |
|---|---|
分子量 |
417.3 g/mol |
IUPAC 名称 |
3-bromo-N-(3,5-ditert-butyl-4-hydroxyphenyl)iminobenzamide |
InChI |
InChI=1S/C21H25BrN2O2/c1-20(2,3)16-11-15(12-17(18(16)25)21(4,5)6)23-24-19(26)13-8-7-9-14(22)10-13/h7-12,25H,1-6H3 |
InChI 键 |
MQGZJWGBRDQTDO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC(=O)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Benzenesulfonyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B11968681.png)
![4-{(E)-[2-({[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11968684.png)
![7-hydroxy-1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11968686.png)
![DI(Tert-butyl) 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968692.png)
![4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968694.png)


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968710.png)
![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-6-methyl-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11968726.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11968730.png)
![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968736.png)


